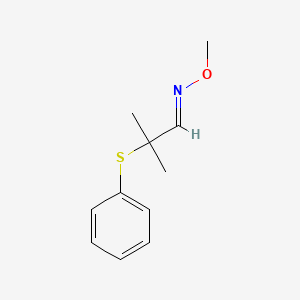

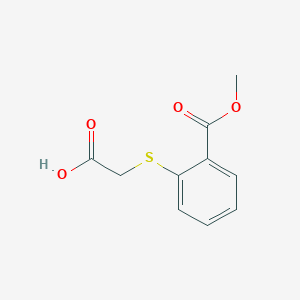

2-methyl-2-(phenylsulfanyl)propanal O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

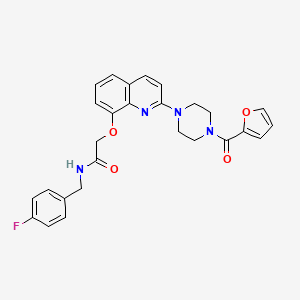

2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, commonly known as MPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPO is a derivative of thiosemicarbazone, a class of compounds that have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. In

Aplicaciones Científicas De Investigación

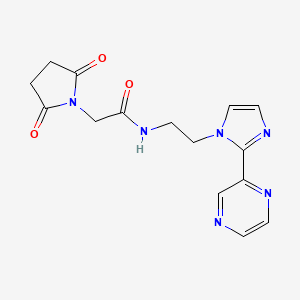

Photoredox Chemistry and Cascade Annulation

Overview:(E)-Methoxy[2-methyl-2-(phenylsulfanyl)propylidene]amine: has been employed in photoredox-catalyzed reactions, specifically in cascade annulation processes. These reactions involve the activation of chemical bonds using visible light and transition metal catalysts. Notably, this compound participates in the synthesis of heterocyclic compounds.

Specific Application: A study demonstrated that the compound reacts with sulfonyl chlorides under photoredox conditions, leading to the formation of benzothiophenes and benzoselenophenes. These heterocycles are valuable in medicinal chemistry and materials science .

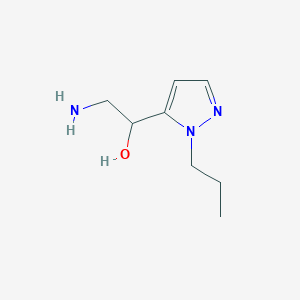

Transaminase-Mediated Synthesis of Enantiopure Derivatives

Overview: Transaminases (TAs) are enzymes that facilitate the transfer of amino groups between molecules. They offer an environmentally friendly approach to chiral amine synthesis. Researchers have explored the use of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime as a starting material for TA-mediated reactions.

Specific Application: The compound serves as a precursor for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives. By employing TAs, enantiopure products can be obtained from prochiral ketones, making this approach attractive for drug development .

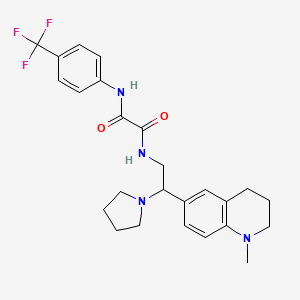

Pharmaceutical Research: Probes and Drug Design

Overview: The compound’s structural features offer opportunities for drug-related studies.

Specific Application:Propiedades

IUPAC Name |

(E)-N-methoxy-2-methyl-2-phenylsulfanylpropan-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,9-12-13-3)14-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPUESXTQGSVCN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC)SC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OC)SC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2608760.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2608761.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)